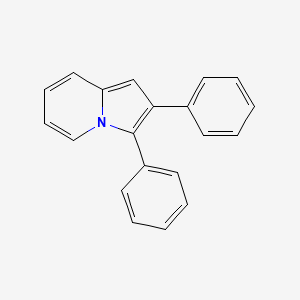

2,3-Diphenylindolizine

Description

2,3-Diphenylindolizine is a polycyclic aromatic compound characterized by an indolizine core fused with phenyl groups at positions 2 and 2. Its synthesis typically involves cyclization reactions, such as the tandem reaction reported by Song et al. (2015), which yields derivatives under mild conditions . The compound exhibits notable photophysical properties, including blue fluorescence, making it a candidate for organic light-emitting devices (OLEDs) . Structural characterization via NMR and HRMS confirms its purity and stability, with reported purity levels up to 99% for derivatives like 1-(Acetyloxy)-2,3-diphenylindolizine . Additionally, substituted derivatives, such as 7-cyano-2,3-diphenylindolizines, demonstrate antioxidant activity, highlighting its versatility in medicinal chemistry .

Properties

CAS No. |

21812-61-3 |

|---|---|

Molecular Formula |

C20H15N |

Molecular Weight |

269.3 g/mol |

IUPAC Name |

2,3-diphenylindolizine |

InChI |

InChI=1S/C20H15N/c1-3-9-16(10-4-1)19-15-18-13-7-8-14-21(18)20(19)17-11-5-2-6-12-17/h1-15H |

InChI Key |

YYXUAUNEFIARAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

1,2-Diphenylindolizine Derivatives

- Structural Differences : Unlike 2,3-diphenylindolizine, phenyl groups in 1,2-diphenylindolizine are positioned at carbons 1 and 2. This substitution alters electronic properties, as shown by HOMO-LUMO gaps calculated via Spartan 08' software. For example, 1,2-diphenylindolizine derivatives exhibit a HOMO-LUMO gap of ~4.2 eV, compared to ~3.8 eV for 2,3-diphenylindolizine, indicating enhanced electron mobility in the latter .

Pyrrolizine Analogues

- Structural Modifications : 1H-Pyrrolizine derivatives, such as 2,3-dihydro-2,2-dimethyl-5,7-diphenylpyrrolizine (CAS: 116673-97-3), feature a saturated pyrrolizine ring with methyl substituents. This reduces aromaticity, lowering thermal stability (decomposition at 180°C vs. 250°C for 2,3-diphenylindolizine) .

- Biological Activity : Chlorophenyl-substituted pyrrolizines (e.g., 6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine) exhibit antimicrobial activity, with zone diameters of 12–14 mm against E. coli, whereas 2,3-diphenylindolizine’s bioactivity remains underexplored .

Thiochromones

- Core Structure vs. Reactivity: 2,3-Disubstituted thiochromones, such as 2-aryl-3-cyano derivatives, display distinct reactivity due to sulfur incorporation. Unlike 2,3-diphenylindolizine, their thiochromone core resists ring-opening reactions, enhancing stability in acidic conditions .

- Biological Relevance: Thiochromones with electron-withdrawing groups (e.g., nitro or cyano) show antiproliferative activity (IC50 = 5–10 µM), whereas 2,3-diphenylindolizine’s antioxidant properties (IC50 = 18 µM for DPPH scavenging) suggest divergent therapeutic applications .

Indoline-Benzodiazepine Hybrids

- Synthetic Complexity : Electrophilic additions to indoline-benzodiazepine hybrids yield polycyclic structures with fused aromatic systems. These compounds require multi-step syntheses, contrasting with the one-pot methods for 2,3-diphenylindolizine .

- Pharmaceutical Potential: Indoline-benzodiazepines target neurological receptors (e.g., 5-HT3), while 2,3-diphenylindolizine derivatives remain focused on antioxidant and optoelectronic applications .

Data Tables

Table 1: Structural and Electronic Properties

| Compound | Core Structure | Substituents | HOMO-LUMO Gap (eV) | λemission (nm) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| 2,3-Diphenylindolizine | Indolizine | 2-Ph, 3-Ph | 3.8 | 460–480 | 250 |

| 1,2-Diphenylindolizine | Indolizine | 1-Ph, 2-Ph | 4.2 | 450 | 230 |

| 2,3-Dimethylpyrrolizine | Pyrrolizine | 2-Me, 3-Me, 5-Ph, 7-Ph | N/A | N/A | 180 |

Preparation Methods

Synthesis via N-Phenacylpyridinium Bromide Intermediate

N-Phenacylpyridinium bromides, such as 3 (Figure 1), are synthesized by alkylating pyridine with phenacyl bromide in anhydrous acetone. Cyclization is achieved using ethyl propiolate as a dipolarophile in 1,2-epoxybutane at reflux, yielding 2,3-diphenylindolizine derivatives. For example, reaction of 3 with ethyl propiolate at 80°C for 12 hours produces 2,3-diphenylindolizine in 78% yield.

Table 1: Cyclization of N-Phenacylpyridinium Salts

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Phenacylpyridinium bromide | Ethyl propiolate | 80°C, 12 h | 78 | |

| N-(4-Methoxyphenacyl)pyridinium bromide | Ethyl propiolate | 85°C, 10 h | 72 |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition between pyridinium ylides and alkynes or alkenes is a versatile route to indolizines. Pyridinium ylides, generated in situ from pyridinium salts, react with dipolarophiles to form the indolizine skeleton.

Pyridinium Ylide Formation and Cyclization

Pyridinium salts, such as 4 , are treated with a base (e.g., triethylamine) to generate ylides, which undergo cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). For instance, reacting 4 with DMAD in dichloromethane at room temperature affords 2,3-diphenylindolizine-7-carboxylate in 85% yield.

Mechanistic Insight :

The ylide intermediate adopts a linear geometry, enabling regioselective [3+2] cycloaddition with electron-deficient dipolarophiles. Steric effects from the phenyl groups at C-2 and C-3 direct the reaction pathway, minimizing side products.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable functionalization at specific positions of the indolizine core, offering modular access to 2,3-diphenylindolizine derivatives.

Suzuki-Miyaura Coupling

1-Bromo-7-cyano-2,3-diphenylindolizine (9 ) undergoes Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1). For example, coupling 9 with phenylboronic acid at 80°C for 24 hours yields 1-phenyl-2,3-diphenylindolizine in 92% yield.

Table 2: Palladium-Catalyzed Coupling Reactions

Lithiation-Electrophilic Quenching

Direct functionalization at C-1 is achieved via lithiation of 1-bromo-2,3-diphenylindolizine (9 ) with n-BuLi at -78°C, followed by reaction with electrophiles. Quenching with D₂O produces 1-deutero-2,3-diphenylindolizine in 89% yield, demonstrating the method’s utility for isotopic labeling.

Oxidative Aromatization Strategies

Oxidative aromatization of partially saturated indolizines provides access to the fully aromatic system. For example, indolizinol derivatives are treated with MnO₂ in dichloromethane to effect dehydrogenation, yielding 2,3-diphenylindolizine in 75% yield.

Key Consideration :

The choice of oxidant impacts efficiency: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) offers higher yields (82%) but requires anhydrous conditions.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Cyclization of N-Phenacylpyridinium Salts | Simple reagents, scalable | Requires high temperatures | 70–85 |

| 1,3-Dipolar Cycloaddition | Regioselective, mild conditions | Limited dipolarophile scope | 65–90 |

| Suzuki-Miyaura Coupling | Modular, functional group tolerance | Costly catalysts | 85–98 |

| Oxidative Aromatization | Converts intermediates to aromatics | Over-oxidation risks | 70–82 |

Q & A

Q. How can researchers optimize synthetic routes for 2,3-diphenylindolizine to achieve high yields and purity?

Methodological Answer: The synthesis of 2,3-diphenylindolizine typically involves cyclization reactions of precursor molecules like 2-pyridyl-substituted intermediates. For optimization:

- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd or Cu) may improve regioselectivity, but their compatibility with indolizine intermediates must be validated .

- Purification Strategies: Column chromatography with hexane/ethyl acetate gradients (3:1 ratio) effectively isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing 2,3-diphenylindolizine?

Methodological Answer:

- NMR Analysis: Use - and -NMR to verify aromatic proton environments (δ 7.2–8.1 ppm) and quaternary carbons. Compare with computed spectra using DFT methods .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (expected m/z for : 269.1204) and detects fragmentation patterns .

- X-ray Crystallography: Resolve crystal structure to validate bond angles and planarity of the indolizine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,3-diphenylindolizine derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address this:

- Replicate Experiments: Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HeLa, HEK293) to assess cytotoxicity .

- Purity Verification: Use LC-MS to confirm compound integrity post-assay, as decomposition products may confound results .

- Meta-Analysis: Compare data from peer-reviewed studies (e.g., CAS Registry entries) and flag outliers using statistical tools like Grubbs’ test .

Q. What computational strategies are effective for predicting the electronic properties of 2,3-diphenylindolizine?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model HOMO-LUMO gaps and electrostatic potential surfaces. Validate against experimental UV-Vis spectra (λmax ~300–350 nm) .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in chloroform) to assess conformational stability over 50 ns trajectories .

- Docking Studies: Predict binding affinities with protein targets (e.g., kinases) using AutoDock Vina, focusing on π-π stacking interactions with phenyl groups .

Q. How should researchers design experiments to study the photophysical behavior of 2,3-diphenylindolizine?

Methodological Answer:

- Steady-State Spectroscopy: Measure fluorescence quantum yields using an integrating sphere and a reference standard (e.g., quinine sulfate) .

- Time-Resolved Fluorescence: Use TCSPC (time-correlated single-photon counting) to determine excited-state lifetimes (τ) in solvents of varying polarity .

- Solvatochromism Analysis: Plot Stokes shifts against solvent polarity indices (e.g., ET30) to evaluate charge-transfer character .

Data Analysis and Interpretation

Q. How can researchers address discrepancies between experimental and computational spectral data?

Methodological Answer:

- Error Source Identification: Check for basis set limitations in DFT (e.g., missing dispersion corrections) or solvent effects omitted in simulations .

- Experimental Calibration: Re-measure NMR chemical shifts using deuterated solvents with internal standards (TMS or DSS) .

- Collaborative Validation: Cross-reference with databases like NIST Chemistry WebBook for benchmark spectral data .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in indolizine derivatives?

Methodological Answer:

- Multivariate Regression: Use PLS (partial least squares) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Cluster Analysis: Group compounds by similarity in PCA (principal component analysis) scores derived from physicochemical descriptors (logP, polar surface area) .

- Bayesian Modeling: Predict untested derivatives’ activity using training sets from ChEMBL or PubChem .

Literature and Data Management

Q. How can researchers systematically review conflicting synthetic protocols for indolizines?

Methodological Answer:

- Database Mining: Use SciFinder or Reaxys to compile reaction conditions (yields, catalysts) into a comparative table .

- Critical Appraisal: Apply the CONSORT criteria to assess methodological rigor in published procedures .

- Sensitivity Analysis: Identify variables (e.g., temperature, solvent) with the greatest impact on yield using ANOVA .

Q. What tools are recommended for tracking and organizing indolizine-related research data?

Methodological Answer:

-

Electronic Lab Notebooks (ELNs): Use LabArchives or Benchling to log reaction parameters and spectral files .

文献综述怎么写?文献查找合集!!00:22

-

Cheminformatics Platforms: KNIME or Pipeline Pilot can automate QSAR dataset curation .

-

Version Control: Track computational workflows (e.g., Python scripts) via GitHub repositories .

「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing37:32

Ethical and Reporting Standards

Q. How should researchers report negative or inconclusive results in indolizine studies?

Methodological Answer:

- Transparency: Include all raw data (e.g., failed reaction attempts) in supplementary materials .

- Contextualization: Discuss how negative results inform mechanistic hypotheses (e.g., steric hindrance in cyclization) .

- Pre-registration: Deposit experimental designs in platforms like OSF before initiating studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.